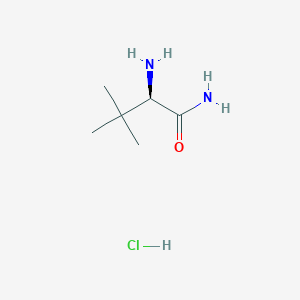

(R)-2-amino-3,3-dimethyl-butyric acid amide, hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-amino-3,3-dimethyl-butyric acid amide, hydrochloride, also known as AICA riboside, is a nucleoside analog that has been extensively studied for its potential therapeutic applications. It is a synthetic compound that has been shown to have a wide range of biochemical and physiological effects, including the activation of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism.

Applications De Recherche Scientifique

Intermolecular Hydrogen Bonding

Research demonstrates the significance of acid−amide intermolecular hydrogen bonding in molecular recognition and self-assembly processes. A study involving a 2,2-dimethylbutynoic acid with a pyridone terminus revealed the formation of an intermolecularly hydrogen-bonded dimer, showcasing the compound's utility in studying molecular interactions (Wash et al., 1997).

Conformational Analysis

Conformational analysis of derivatives of similar compounds has been explored to understand their biconformational nature, which is crucial for designing molecules with desired physical and chemical properties. NMR spectra provided insights into the molecular backbone of various N-acyl derivatives, highlighting the importance of these compounds in structural chemistry (Hoffmann et al., 1999).

Bioconjugation Techniques

A study on the mechanism of amide formation by carbodiimide in aqueous media used hydrogels to explore the reactions between carboxylic acids and amines, facilitated by 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC). This research is significant for developing bioconjugation strategies in biological and medical research, offering insights into the formation of amide bonds in water-based solutions (Nakajima & Ikada, 1995).

Amide Synthesis

The compound's derivatives are pivotal in advancing synthetic methodologies, especially in the formation of amides from carboxylic acids and amines. Research utilizing B(OCH2CF3)3 as a reagent demonstrated efficient amidation processes, which are crucial for pharmaceutical synthesis and material science applications (Lanigan et al., 2013).

Mechanistic Insights into Amidation Reactions

Investigations into the EDC/NHS activation mechanisms provide essential knowledge for chemical synthesis and bioconjugation in aqueous-organic solutions. A study on poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA) brushes revealed different activation and subsequent amidation reactions, underscoring the nuanced understanding required for effective bioconjugation techniques (Wang et al., 2011).

Mécanisme D'action

Target of Action

The primary target of ®-2-amino-3,3-dimethyl-butyric acid amide, hydrochloride, an amide compound, is likely to be proteins in the body. Amides are known to be the basic unit from which all proteins are made . The amide linkage is extremely important for biological molecules because amides make up the backbone of proteins .

Mode of Action

The compound’s interaction with its targets involves the formation of amide bonds, which are key components used to connect two amino acids known as peptide linkages . This interaction results in changes at the molecular level, affecting the structure and function of the proteins.

Biochemical Pathways

The compound may affect various biochemical pathways, particularly those involving protein synthesis and metabolism. Proteins are polymers of amino acids, linked by amide groups known as peptide bonds . The compound, being an amide, could potentially influence these pathways and their downstream effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the hydrolysis of amides, a key reaction involving this compound, can be influenced by both acidic and alkaline conditions . Furthermore, the compound’s stability and reactivity could be affected by the presence of other reactive species in the environment.

Propriétés

IUPAC Name |

(2R)-2-amino-3,3-dimethylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHDYUDIZSIFRY-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1476748-74-9 |

Source

|

| Record name | (2R)-2-amino-3,3-dimethylbutanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)

![2-[[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]-ethylamino]acetic acid;hydrochloride](/img/structure/B2994053.png)

![N-[cyano(thiophen-3-yl)methyl]-2-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2994054.png)

![N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2994055.png)

![N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2994062.png)